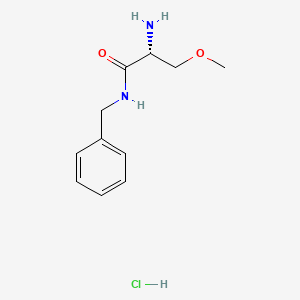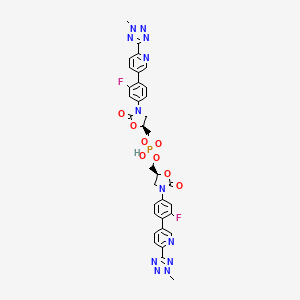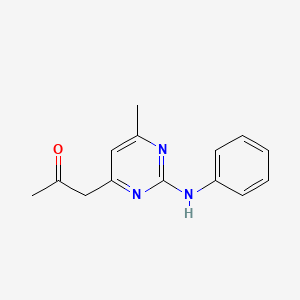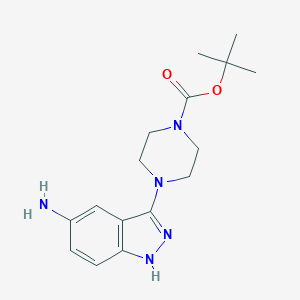
2-Propionyl-3,4,5,6-tetrahydropyridine-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 is a labeled compound with the molecular formula C8H13NO. It is a derivative of tetrahydropyridine, a class of compounds known for their diverse chemical properties and applications . The compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 typically involves the incorporation of carbon-13 isotopes into the molecular structure. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that favor the incorporation of the isotope . The exact synthetic methods can vary, but they generally involve multi-step processes that require careful control of reaction parameters to ensure the desired isotopic labeling.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized nature of the compound. when produced on a larger scale, it involves similar synthetic routes as those used in laboratory settings, with additional considerations for scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 can undergo various chemical reactions, including:
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Various organic and inorganic compounds depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in studies of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 involves its interaction with specific molecular targets and pathways. The isotopic labeling allows researchers to track the compound’s behavior in various systems, providing insights into its effects at the molecular level . The exact pathways and targets can vary depending on the specific application and experimental conditions .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 2-Propionyl-1,4,5,6-tetrahydropyridine
- 6-Acetyl-2,3,4,5-tetrahydropyridine
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
Uniqueness
2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 is unique due to its isotopic labeling, which allows for detailed studies that are not possible with unlabeled compounds. This makes it particularly valuable in research applications where tracking the movement and transformation of carbon atoms is essential .
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
142.17 g/mol |
Nombre IUPAC |
1-(2,3,4,5-tetrahydropyridin-6-yl)(1,2,3-13C3)propan-1-one |
InChI |
InChI=1S/C8H13NO/c1-2-8(10)7-5-3-4-6-9-7/h2-6H2,1H3/i1+1,2+1,8+1 |
Clave InChI |
GGYSXLMPBBMRHY-ZVGCZHATSA-N |
SMILES isomérico |
[13CH3][13CH2][13C](=O)C1=NCCCC1 |
SMILES canónico |
CCC(=O)C1=NCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


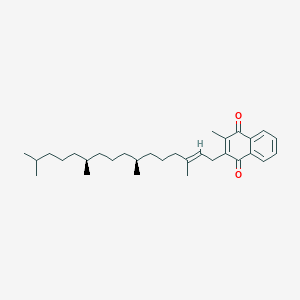
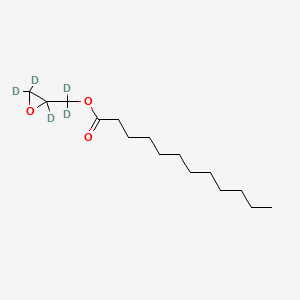

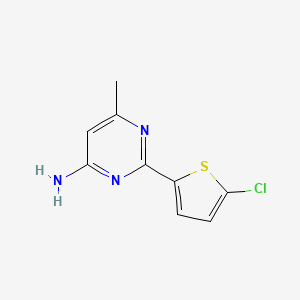
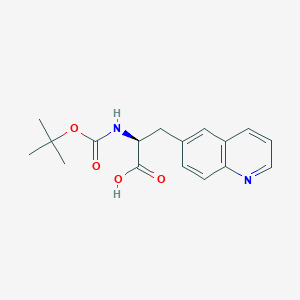
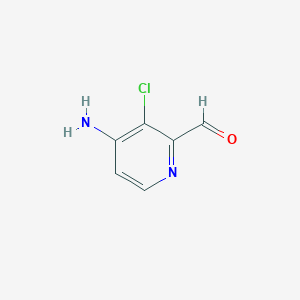

![4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate](/img/structure/B13440754.png)


